2-(N-(p-Tolyl)acetamido)acetic acid
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Overview
Description
2-(N-(p-Tolyl)acetamido)acetic acid is an organic compound that belongs to the class of acetamides It is characterized by the presence of a p-tolyl group attached to the nitrogen atom of the acetamido group, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(p-Tolyl)acetamido)acetic acid typically involves the acylation of p-toluidine with acetic acid. One environmentally friendly method involves treating p-toluidine with acetic acid in the presence of a metal-free catalyst such as benzophenone at 80°C for 12 hours . The reaction mixture is then cooled to room temperature and poured into distilled water to isolate the product as a white crystalline solid.
Industrial Production Methods
Industrial production methods for this compound may involve similar acylation reactions but on a larger scale. The use of microwave irradiation has been reported to enhance the efficiency and yield of the reaction . Additionally, the use of zinc acetate as a selective N-acetylation agent under microwave irradiation has been explored .
Chemical Reactions Analysis
Types of Reactions
2-(N-(p-Tolyl)acetamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(N-(p-Tolyl)acetamido)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(N-(p-Tolyl)acetamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(N-(p-Tolyl)acetamido)acetic acid can be compared with other similar compounds, such as:
p-Tolylacetic acid: Similar structure but lacks the acetamido group.
N-(p-Tolyl)acetamide: Similar structure but lacks the acetic acid moiety.
4-Methylphenylacetic acid: Similar structure but with different functional groups.
The uniqueness of this compound lies in its combined functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13NO3 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(N-acetyl-4-methylanilino)acetic acid |
InChI |
InChI=1S/C11H13NO3/c1-8-3-5-10(6-4-8)12(9(2)13)7-11(14)15/h3-6H,7H2,1-2H3,(H,14,15) |
InChI Key |
ZDGFHSPRHNQBMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)O)C(=O)C |
Origin of Product |
United States |
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